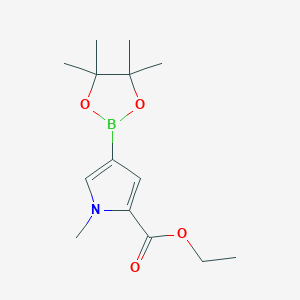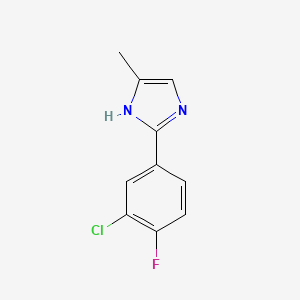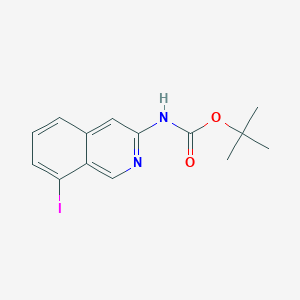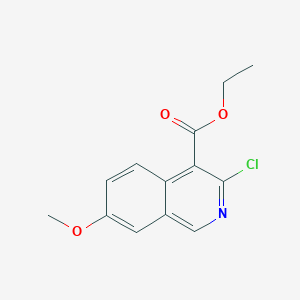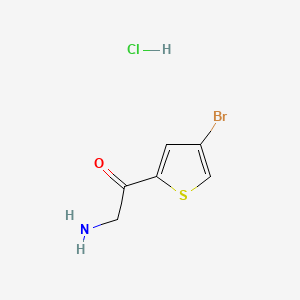![molecular formula C11H14N4S B15331024 1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol](/img/structure/B15331024.png)
1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a tetrazole ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol typically involves multiple steps. One common method starts with the reaction of 4-(tert-butyl)phenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then reacted with sodium azide to form the tetrazole ring. Finally, the thiol group is introduced through a substitution reaction with thiourea.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like thiourea or halides are used for substitution reactions.
Major Products Formed:
Oxidation: Produces corresponding sulfonic acids or sulfoxides.
Reduction: Yields reduced thiol derivatives.
Substitution: Results in the formation of various substituted tetrazoles and thiols.
Scientific Research Applications
1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the development of materials with specific properties, such as corrosion resistance and enhanced durability.
Mechanism of Action
The mechanism by which 1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with metal ions or other electrophilic centers. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
1-[4-(tert-Butyl)phenyl]-1H-tetrazole-5-thiol is unique due to its specific structural features. Similar compounds include other substituted tetrazoles and thiols, such as 1-phenyl-1H-tetrazole-5-thiol and 1-(4-methylphenyl)-1H-tetrazole-5-thiol. These compounds differ in their substituents, which can affect their reactivity and biological activity.
Properties
Molecular Formula |
C11H14N4S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C11H14N4S/c1-11(2,3)8-4-6-9(7-5-8)15-10(16)12-13-14-15/h4-7H,1-3H3,(H,12,14,16) |
InChI Key |
YSZKPUFKCOGCJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=S)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
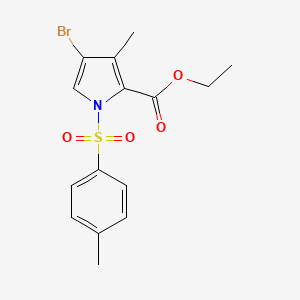
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)
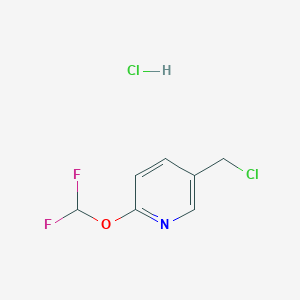

![Ethyl furo[2,3-b]pyridine-4-carboxylate](/img/structure/B15330976.png)
![tert-Butyl 3-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B15330988.png)
